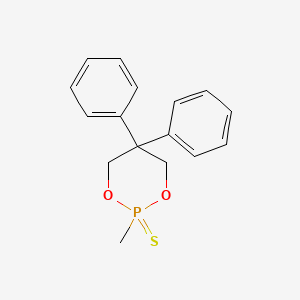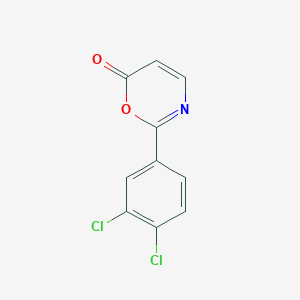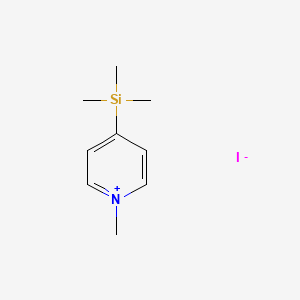![molecular formula C10H22N4O2 B14363300 N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide CAS No. 90216-49-2](/img/structure/B14363300.png)
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is an organic compound with the molecular formula C10H24N4O2. This compound is characterized by the presence of two dimethylamino groups attached to a butanediamide backbone. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide typically involves the reaction of butanediamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of butanediamine with formaldehyde to form an intermediate.
Step 2: Reaction of the intermediate with dimethylamine to yield N1,N~4~-Bis[(dimethylamino)methyl]butanediamide.
Industrial Production Methods
In industrial settings, the production of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- 1,8-Bis(dimethylamino)naphthalene
- N,N’-bis(1,4-Dimethylpentyl)-p-phenylenediamine
Uniqueness
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90216-49-2 |
|---|---|
Molecular Formula |
C10H22N4O2 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N,N'-bis[(dimethylamino)methyl]butanediamide |
InChI |
InChI=1S/C10H22N4O2/c1-13(2)7-11-9(15)5-6-10(16)12-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
InChI Key |
NINSKTHLNCLUFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNC(=O)CCC(=O)NCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
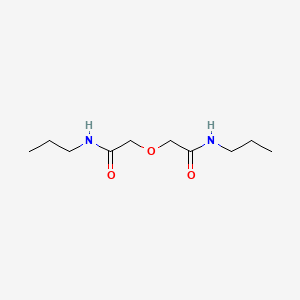
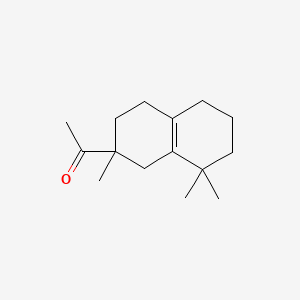

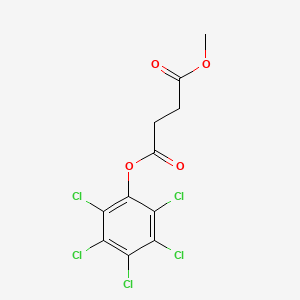

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
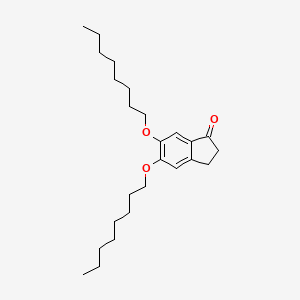
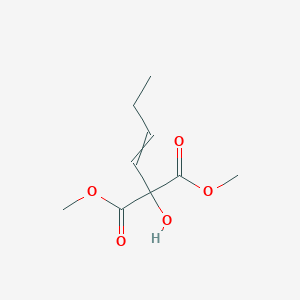
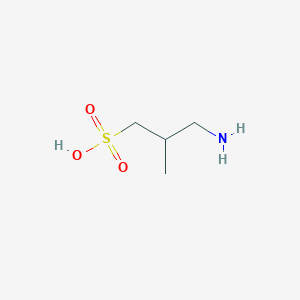
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
